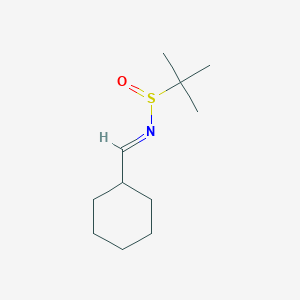
(S,E)-N-(cyclohexylmethylene)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,E)-N-(cyclohexylmethylene)-2-methylpropane-2-sulfinamide is an organic compound that belongs to the class of sulfinamides. These compounds are characterized by the presence of a sulfinamide group, which consists of a sulfur atom bonded to an amine group and an oxygen atom. The (S,E) notation indicates the stereochemistry of the compound, with (S) referring to the absolute configuration of the chiral center and (E) referring to the configuration of the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-N-(cyclohexylmethylene)-2-methylpropane-2-sulfinamide typically involves the reaction of a sulfinyl chloride with an amine. One common method is the reaction of (S)-2-methylpropane-2-sulfinyl chloride with cyclohexylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(S,E)-N-(cyclohexylmethylene)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form a sulfonamide.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The sulfinamide group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: The major product is the corresponding sulfonamide.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
(S,E)-N-(cyclohexylmethylene)-2-methylpropane-2-sulfinamide has various applications in scientific research, including:
Chemistry: It can be used as a chiral auxiliary in asymmetric synthesis, helping to control the stereochemistry of the products.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used as an intermediate in the synthesis of other chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S,E)-N-(cyclohexylmethylene)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes or receptors. The sulfinamide group can form hydrogen bonds and other interactions with the active site of enzymes, inhibiting their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(R,E)-N-(cyclohexylmethylene)-2-methylpropane-2-sulfinamide: The enantiomer of the compound with ® configuration.
N-(cyclohexylmethylene)-2-methylpropane-2-sulfonamide: The oxidized form of the compound.
N-(cyclohexylmethylene)-2-methylpropane-2-amine: The reduced form of the compound.
Uniqueness
(S,E)-N-(cyclohexylmethylene)-2-methylpropane-2-sulfinamide is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The (S,E) configuration allows for specific interactions with molecular targets, making it a valuable compound in asymmetric synthesis and drug design.
Biological Activity
(S,E)-N-(Cyclohexylmethylene)-2-methylpropane-2-sulfinamide, a sulfinamide compound, has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and organic synthesis. This article explores its synthesis, biological activity, and implications in various research fields.
- IUPAC Name : this compound
- CAS Number : 623169-05-1
- Molecular Formula : C₁₁H₂₁NOS
- Molecular Weight : 215.36 g/mol
- Purity : 95% .
Synthesis
The compound can be synthesized through various methods involving sulfinimines as intermediates. A notable synthesis involves the reaction of (R)-2-methylpropane-2-sulfinamide with cyclohexyl aldehyde under specific conditions to yield high enantiomeric excess .
Antifibrillogenic Properties
Recent studies have indicated that this compound exhibits significant activity against the fibrillization of Amyloid-β peptides. A Thioflavin-T assay demonstrated that this compound can effectively inhibit the oligomerization of Amyloid-β, which is crucial in the context of Alzheimer's disease .
The mechanism by which this sulfinamide exerts its antifibrillogenic effects is linked to its ability to interact with specific amino acid residues in Amyloid-β, preventing misfolding and aggregation. The structure of the compound allows it to fit into the hydrophobic pockets of the peptide, stabilizing it in a non-fibrillogenic form .
Case Studies
Toxicology and Safety
While this compound shows promise in biological applications, it is essential to note its toxicity profile. It has been classified as toxic if swallowed and can cause skin irritation . Proper handling and safety measures should be observed during laboratory use.
Properties
Molecular Formula |
C11H21NOS |
|---|---|
Molecular Weight |
215.36 g/mol |
IUPAC Name |
(NE)-N-(cyclohexylmethylidene)-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C11H21NOS/c1-11(2,3)14(13)12-9-10-7-5-4-6-8-10/h9-10H,4-8H2,1-3H3/b12-9+ |
InChI Key |
YUDOHUFAXZEOHR-FMIVXFBMSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)/N=C/C1CCCCC1 |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















